Cas no 36149-01-6 (2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid)

2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid 化学的及び物理的性質
名前と識別子
-
- 2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid
- C-10-deoxy derivative of gerfelin
- Benzoic acid, 2-hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methyl-
- C-10-deoxy gerfelin
- 36149-01-6
- SCHEMBL16431698
- HY-137929
- C10-deoxy derivative of gerfelin
- 2-hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid
- NCGC00380115-01_C15H14O5_2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid
- Deoxygerfelin
- DTXSID50635881
- 10-deoxygerfelin
- C-10-deoxygerfelin
- CHEBI:64412
- Q27133268
- ACon0_000597
- 4-carboxy-5,5'-dihydroxy-3,3'-dimethyldiphenylether
- C10-deoxygerfelin
- C10-deoxy gerfelin
- NCGC00380115-01
- CS-0143006
-
- インチ: InChI=1S/C15H14O5/c1-8-3-10(16)6-11(4-8)20-12-5-9(2)14(15(18)19)13(17)7-12/h3-7,16-17H,1-2H3,(H,18,19)
- InChIKey: ZJEIMBOWRAUNAN-UHFFFAOYSA-N
- SMILES: Cc1cc(O)cc(Oc2cc(C)c(C(O)=O)c(O)c2)c1
計算された属性
- 精确分子量: 274.08412354g/mol
- 同位素质量: 274.08412354g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 20
- 回転可能化学結合数: 3
- 複雑さ: 345
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.5
- トポロジー分子極性表面積: 87Ų
2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
BioAustralis | BIA-D1850-1 mg |
Deoxygerfelin |
36149-01-6 | >95%byHPLC | 1mg |
$166.00 | 2023-08-18 | |
A2B Chem LLC | AD40950-1mg |
Benzoic acid, 2-hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methyl- |
36149-01-6 | ≥95% | 1mg |
$193.00 | 2024-04-20 | |
1PlusChem | 1P007BP2-1mg |
Benzoic acid, 2-hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methyl- |
36149-01-6 | ≥95% | 1mg |
$274.00 | 2024-05-04 | |
1PlusChem | 1P007BP2-5mg |
Benzoic acid, 2-hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methyl- |
36149-01-6 | ≥95% | 5mg |
$949.00 | 2024-05-04 | |
BioAustralis | BIA-D1850-5 mg |
Deoxygerfelin |
36149-01-6 | >95%byHPLC | 5mg |
$581.00 | 2023-08-18 | |
A2B Chem LLC | AD40950-5mg |
Benzoic acid, 2-hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methyl- |
36149-01-6 | ≥95% | 5mg |
$717.00 | 2024-04-20 | |
BioAustralis | BIA-D1850-1mg |
Deoxygerfelin |
36149-01-6 | >95% by HPLC | 1mg |
$215.00 | 2024-07-19 | |
BioAustralis | BIA-D1850-5mg |
Deoxygerfelin |
36149-01-6 | >95% by HPLC | 5mg |
$755.00 | 2024-07-19 |
2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid 関連文献
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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3. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acidに関する追加情報
2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic Acid: A Comprehensive Overview
2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid (CAS No. 36149-01-6) is a complex organic compound with a unique structure that has garnered attention in the fields of pharmacology and materials science. This compound, characterized by its intricate aromatic system and hydroxyl groups, exhibits a range of interesting properties that make it a subject of interest for researchers and industry professionals alike.
The molecular structure of 2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid is notable for its dual aromatic rings connected by an ether linkage. The presence of hydroxyl groups at specific positions on the benzene rings contributes to its reactivity and functional versatility. Recent studies have highlighted its potential as a precursor in the synthesis of advanced materials, particularly in the development of high-performance polymers and biodegradable plastics.
One of the most significant advancements in understanding this compound comes from its application in drug discovery. Researchers have explored its role as a scaffold for developing bioactive molecules, particularly in the context of anti-inflammatory and antioxidant therapies. The compound's ability to modulate cellular responses through interactions with specific receptors has been a focal point in recent clinical studies.
Moreover, 2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid has shown promise in the field of green chemistry. Its use as a building block for eco-friendly materials aligns with the growing demand for sustainable solutions in manufacturing. Recent breakthroughs have demonstrated its compatibility with enzymatic catalysis, enabling more efficient and environmentally friendly synthesis pathways.
In terms of synthesis, this compound is typically derived from multi-step reactions involving aromatic substitution and oxidation processes. The optimization of these reactions has been a key area of research, with scientists focusing on improving yield and reducing byproduct formation. Innovations in catalytic systems have significantly enhanced the scalability of its production, making it more accessible for commercial applications.
The physical properties of 2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid are equally intriguing. Its solubility profile and thermal stability make it suitable for a variety of industrial applications, including coatings and adhesives. Recent thermogravimetric analysis has revealed its exceptional stability under high-temperature conditions, further expanding its potential uses.
From a pharmacokinetic perspective, this compound has demonstrated favorable absorption and distribution characteristics in preclinical models. Its ability to cross biological membranes efficiently suggests potential utility in targeted drug delivery systems. Ongoing research is focused on optimizing its bioavailability while minimizing adverse effects, paving the way for its application in human therapeutics.
In conclusion, 2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid (CAS No. 36149-01-6) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in the development of innovative materials and therapeutic agents.
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